![molecular formula C18H23NO3 B5868267 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide](/img/structure/B5868267.png)
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide, also known as BNC375, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. The drug acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain. The drug enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Biochemical and physiological effects:
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease. The drug enhances learning and memory processes and has been shown to increase the release of neurotransmitters such as dopamine and glutamate. 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has also been found to have a neuroprotective effect, reducing the damage caused by beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is that it has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. However, one limitation is that the mechanism of action of the drug is not fully understood, and further research is needed to elucidate its effects on the brain.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide. One direction is to further investigate the mechanism of action of the drug and its effects on the brain. Another direction is to study the long-term effects of the drug in clinical trials and its potential as a disease-modifying treatment for Alzheimer's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be tested in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be optimized to improve the yield and purity of the final product.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide can be synthesized using a multistep process starting from commercially available materials. The synthesis involves the formation of a key intermediate, followed by a coupling reaction and a final deprotection step. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function. The drug has also been tested in healthy human volunteers in phase 1 clinical trials and has been found to be safe and well-tolerated. Currently, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is in phase 2 clinical trials for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclooctylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(19-15-6-4-2-1-3-5-7-15)11-9-14-8-10-16-17(12-14)22-13-21-16/h8-12,15H,1-7,13H2,(H,19,20)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLZFCOVNATXDY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.